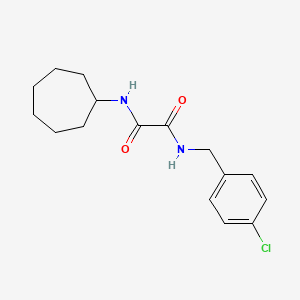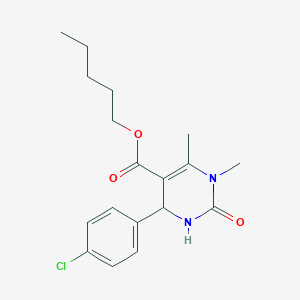![molecular formula C19H15ClN2O3 B5059320 4-[2-(allyloxy)-5-chlorobenzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5059320.png)
4-[2-(allyloxy)-5-chlorobenzylidene]-1-phenyl-3,5-pyrazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(allyloxy)-5-chlorobenzylidene]-1-phenyl-3,5-pyrazolidinedione, also known as "ACBP" is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of ACBP is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of cellular ROS levels. ACBP has been shown to bind to amyloid-beta peptides and prevent their aggregation, which is a hallmark of Alzheimer's disease. Additionally, ACBP has been shown to induce apoptosis in cancer cells through the generation of ROS.
Biochemical and Physiological Effects:
ACBP has been shown to have various biochemical and physiological effects in scientific studies. This compound has been shown to induce apoptosis in cancer cells, inhibit protein aggregation, and modulate cellular ROS levels. ACBP has also been shown to have anti-inflammatory effects, which could potentially be useful in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
ACBP has several advantages for lab experiments, including its fluorescent properties, which make it useful as a probe for detecting cellular ROS. Additionally, ACBP has been shown to have low toxicity in vitro, making it a safe compound to use in experiments. However, one limitation of ACBP is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on ACBP. One area of interest is the development of ACBP-based probes for imaging cellular ROS levels in vivo. Additionally, further studies are needed to fully understand the mechanism of action of ACBP and its potential applications in the treatment of Alzheimer's disease and cancer. Furthermore, research is needed to develop more efficient methods for synthesizing ACBP and to improve its solubility in water.
合成方法
ACBP can be synthesized using various methods, including the reaction of 5-chloro-2-hydroxybenzaldehyde with 1-phenyl-3,5-pyrazolidinedione in the presence of an allyl bromide. This reaction leads to the formation of ACBP as a yellow solid. Other methods for synthesizing ACBP include the reaction of 5-chloro-2-hydroxybenzaldehyde with 1-phenyl-3,5-pyrazolidinedione in the presence of an allyl chloride or allyl iodide.
科学研究应用
ACBP has been studied extensively for its potential applications in scientific research. This compound has shown promising results in various studies, including its use as a fluorescent probe for detecting cellular reactive oxygen species (ROS). ACBP has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. Additionally, ACBP has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-beta peptides.
属性
IUPAC Name |
(4Z)-4-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-2-10-25-17-9-8-14(20)11-13(17)12-16-18(23)21-22(19(16)24)15-6-4-3-5-7-15/h2-9,11-12H,1,10H2,(H,21,23)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMCTHOCHRXHSO-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5059238.png)
![4-{3-methyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-yl}morpholine](/img/structure/B5059243.png)
![3-[(4-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5059247.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5059262.png)
![N-benzyl-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5059267.png)

![4-methoxy-N-(1-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5059271.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5059277.png)
![1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-phenylethyl)piperidine](/img/structure/B5059283.png)
![2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5059289.png)
![1-{1-[(5-chloro-2-thienyl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5059292.png)


![bis(4-chlorophenyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5059334.png)